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Introduction

DSM705 is a potent and selective inhibitor of the Plasmodium dihydroorotate dehydrogenase

(DHODH) enzyme, a critical component of the pyrimidine biosynthesis pathway in malaria

parasites.[1][2][3] Unlike the mammalian host, Plasmodium species rely exclusively on the de

novo synthesis of pyrimidines, making DHODH an attractive target for antimalarial drug

development.[4] DSM705, a pyrrole-based compound, has demonstrated significant activity

against both P. falciparum and P. vivax strains in vitro and has shown efficacy in animal

models, positioning it as a promising candidate for malaria treatment and prevention.[1][2][4]

These application notes provide an overview of DSM705's mechanism of action, summaries of

its in vitro and in vivo activity, and detailed protocols for its use in preclinical animal studies.

Mechanism of Action
DSM705 selectively inhibits the Plasmodium DHODH enzyme, which catalyzes the fourth step

in the de novo pyrimidine biosynthetic pathway. This inhibition depletes the parasite's

pyrimidine pool, which is essential for the synthesis of DNA, RNA, and other vital

macromolecules, ultimately leading to parasite death. A key advantage of DSM705 is its high

selectivity for the parasite enzyme over the human homolog, which minimizes the potential for

host toxicity.[1][2][5]

Caption: Mechanism of action of DSM705 targeting Plasmodium DHODH.
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Quantitative Data Summary
The following tables summarize the key quantitative data reported for DSM705 from in vitro and

in vivo animal studies.

Table 1: In Vitro Activity of DSM705

Target
Species/Str
ain

Assay Type Value Unit Reference

DHODH
P.
falciparum

IC50 95 nM [1][2]

DHODH P. vivax IC50 52 nM [1][2]

| Whole Cell | P. falciparum (3D7) | EC50 | 12 | nM |[1][2] |

Table 2: Pharmacokinetic Parameters of DSM705 in Swiss Outbred Mice

Dose
(mg/kg)

Route
Bioavail
ability
(F)

t1/2 (h)
Cmax
(µM)

CL
(mL/min
/kg)

Vss
(L/kg)

Referen
ce

2.6 p.o. 74% 3.4 2.6 - - [1][2]

24 p.o. 70% 4.5 20 - - [1][2]

| 2.3 | i.v. | - | - | - | 2.8 | 1.3 |[1][2] |

Table 3: In Vivo Efficacy of DSM705 in a P. berghei Mouse Model

Dose (mg/kg) Dosing Regimen Result Reference

3 - 200
p.o. twice a day for
6 days

Dose-dependent
parasite killing

[1][2]

50
p.o. twice a day for 6

days

Maximum rate of

parasite killing
[1][2]
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| 50 - 200 | p.o. twice a day for 6 days | Full suppression of parasitemia by days 7-8 |[1][2] |

Experimental Protocols
The following are detailed protocols for evaluating the efficacy and pharmacokinetics of

DSM705 in rodent models of malaria. These protocols are based on standard methodologies

used in antimalarial drug discovery.[5][6][7]

Protocol 1: In Vivo Efficacy Assessment in a P. berghei
Mouse Model
This protocol describes a 4-day suppressive test to evaluate the efficacy of DSM705 against

the blood stages of Plasmodium berghei in mice.[5]

Objective: To determine the dose-dependent efficacy of DSM705 in reducing parasitemia in P.

berghei-infected mice.

Materials:

DSM705

Vehicle solution (e.g., 0.5% hydroxyethylcellulose, 0.2% Tween 80 in water)

P. berghei (e.g., ANKA strain) infected donor mouse

6-8 week old female Swiss outbred mice (or other appropriate strain)[7]

Phosphate-buffered saline (PBS)

Giemsa stain

Microscope slides

Oral gavage needles

Syringes and needles for infection

Procedure:
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Parasite Preparation: Collect blood from a donor mouse with a rising parasitemia of 5-10%.

Dilute the blood in PBS to a concentration that will allow for the inoculation of 1 x 107

infected red blood cells (iRBCs) in a 0.2 mL volume.

Infection (Day 0): Inoculate naive mice intravenously (i.v.) or intraperitoneally (i.p.) with 0.2

mL of the prepared parasite suspension.

Animal Grouping: Randomize the infected mice into groups (n=3-5 mice per group), including

a vehicle control group and multiple DSM705 treatment groups at varying doses (e.g., 10,

30, 100 mg/kg).

Drug Administration (Day 0 to Day 3):

Approximately 2-4 hours post-infection, begin drug administration.

Administer the assigned dose of DSM705 or vehicle to each mouse via oral gavage (p.o.).

Repeat the administration once or twice daily for a total of 4 days.

Monitoring Parasitemia (Day 4):

On day 4, prepare thin blood smears from a tail snip of each mouse.

Fix the smears with methanol and stain with 10% Giemsa solution.

Determine the percentage of iRBCs by counting at least 1,000 total red blood cells under a

microscope.

Data Analysis:

Calculate the average parasitemia for each group.

Determine the percent inhibition of parasite growth for each treatment group relative to the

vehicle control group using the formula: % Inhibition = 100 - [(Mean Parasitemia of Treated

Group / Mean Parasitemia of Control Group) x 100]

Calculate the ED50 and ED90 values (the dose required to inhibit parasite growth by 50%

and 90%, respectively) using appropriate statistical software.
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Caption: Workflow for the 4-day suppressive test in mice.
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Protocol 2: Pharmacokinetic (PK) Study in Mice
This protocol outlines the procedure for determining key pharmacokinetic parameters of

DSM705 in mice following oral and intravenous administration.[1][2][5]

Objective: To assess the oral bioavailability, half-life (t1/2), maximum concentration (Cmax),

and other PK parameters of DSM705 in mice.

Materials:

DSM705 formulated for oral (p.o.) and intravenous (i.v.) administration.

8-10 week old male CD-1 mice (or other appropriate strain).[5]

Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries).

Centrifuge.

LC-MS/MS system for bioanalysis.

Procedure:

Animal Grouping and Dosing:

Divide mice into two main groups: oral (p.o.) and intravenous (i.v.). Use at least 3-5 mice

per time point for each route.

Administer a single dose of DSM705 to each mouse. For example, 10 mg/kg for the oral

group and 2-5 mg/kg for the intravenous group.[5]

Blood Sampling:

Collect blood samples (~50-100 µL) at designated time points post-dosing.

Suggested time points:

i.v. group: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[5]

p.o. group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
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Collect blood via tail vein, saphenous vein, or retro-orbital sinus into EDTA-coated tubes.

Plasma Preparation:

Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes

at 4°C) to separate the plasma.

Transfer the plasma supernatant to a new, labeled tube and store at -80°C until analysis.

Bioanalysis:

Quantify the concentration of DSM705 in the plasma samples using a validated Liquid

Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Data Analysis:

Use non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin) to

calculate the pharmacokinetic parameters from the plasma concentration-time data.

Key parameters include: Cmax, Tmax, Area Under the Curve (AUC), clearance (CL),

volume of distribution (Vss), and terminal half-life (t1/2).

Calculate oral bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_iv) x

(Dose_iv / Dose_oral) x 100
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Caption: Logical workflow for a mouse pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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